molecular formula C23H27N3O6 B11286075 N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11286075
M. Wt: 441.5 g/mol
InChI Key: NLXYBYSMVNMXGT-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes multiple functional groups such as methoxy, phenyl, and imidazolidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling and functionalization. Common reagents and catalysts used in these reactions include:

    Methoxybenzene derivatives: Starting materials for introducing methoxy groups.

    Acylation agents: For forming amide bonds.

    Imidazolidinone precursors: For constructing the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Such as crystallization, chromatography, and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.

    Reduction: Reduction of imidazolidinone ring to form different derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce different imidazolidinone derivatives.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in drug synthesis.

    Materials Science: Use in the development of novel materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide would depend on its specific molecular targets and pathways. This may involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-phenyl-2,5-dioxoimidazolidin-4-yl]acetamide: A similar compound with a different phenyl substitution.

    N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: A similar compound with a different methyl substitution.

Uniqueness

The uniqueness of N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide lies in its specific combination of functional groups and molecular structure, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C23H27N3O6/c1-15-6-5-7-17(10-15)26-22(28)20(25(23(26)29)8-9-30-2)14-21(27)24-16-11-18(31-3)13-19(12-16)32-4/h5-7,10-13,20H,8-9,14H2,1-4H3,(H,24,27)

InChI Key

NLXYBYSMVNMXGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CCOC)CC(=O)NC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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